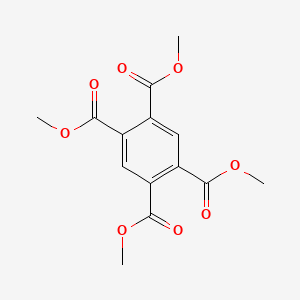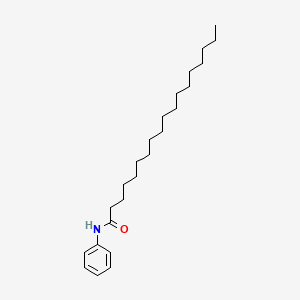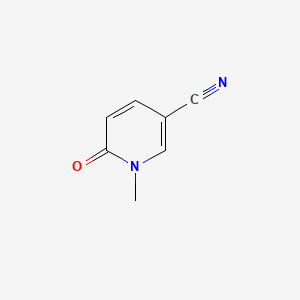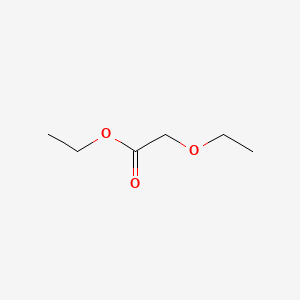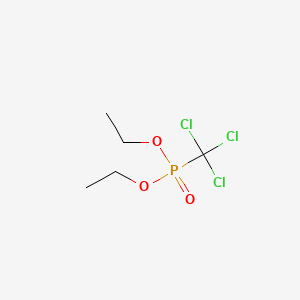
4-Isopropylbenzyl chloride
説明
4-Isopropylbenzyl chloride is a chemical compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the structure and reactivity of 4-isopropylbenzyl chloride. For instance, the study of polymorphs of 4-isopropylbenzylidine thiophene-2-carbohydrazide (ITC) can shed light on the conformational isomerism and intermolecular interactions that might be relevant to 4-isopropylbenzyl chloride due to the presence of the isopropyl group and a benzyl moiety .
Synthesis Analysis
The synthesis of related compounds, such as 2-isopropyl 1,4-dienes, involves the use of isopropylmagnesium chloride in a cross-coupling reaction catalyzed by iron salts . This method demonstrates the reactivity of isopropyl-containing compounds in transition-metal-catalyzed reactions, which could be applicable to the synthesis of 4-isopropylbenzyl chloride by adapting the reaction conditions and substrates.
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 4-isopropylbenzyl chloride, such as the 4-hydroxy derivative of a cyclohexanone compound with an isopropyl group, have been determined by X-ray diffraction analysis . These studies provide information on the conformational preferences and intermolecular interactions of isopropyl-substituted aromatic compounds, which are likely to be relevant to the structure of 4-isopropylbenzyl chloride.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 4-isopropylbenzyl chloride, they do explore the reactivity of structurally related compounds. For example, the use of 2,4,6-triisopropylbenzenesulfonyl chloride as a condensing agent suggests that isopropyl-substituted benzyl chlorides may have unique reactivity profiles due to steric effects . This could imply that 4-isopropylbenzyl chloride may also exhibit specific reactivity patterns in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropylbenzyl chloride can be inferred from the properties of related compounds. For instance, the density functional theory (DFT) computations on ITC polymorphs provide insights into the electronic structure and potential reactivity of compounds with isopropyl and benzyl groups . Additionally, the crystallographic study of 2,4,6-triisopropylbenzenesulfonyl chloride reveals the impact of isopropyl substituents on molecular conformation and intermolecular interactions, which are important factors in determining the physical properties of such compounds .
科学的研究の応用
Chemical Transformations and Ecotoxicology
4-Isopropylbenzyl chloride (IPBC) plays a role in the chemical transformations and ecological impact studies of certain pesticides. In research on the metabolism and dissipation of fipronil, a phenylpyrazole derivative and potent insecticide, IPBC-related transformations were noted. The study revealed chemical transformations including the photodependent desulfuration and chemical hydrolysis associated with fipronil, a molecule related to IPBC (Aajoud, Ravanel, & Tissut, 2003).
Polymer Science
IPBC has been synthesized as a hydrophobically-modified hydroxyethyl cellulose, demonstrating significant properties such as high viscosification, excellent viscosity retention in brine water, and surface activity. This application is crucial in polymer science for creating materials with specific desirable properties (Dai, Ye, & Huang, 2006).
Synthesis of Novel Compounds
IPBC is involved in the synthesis of a range of chemical compounds. For instance, it has been used in the synthesis of quaternary dialkyldiaralkylammonium chlorides, highlighting its role in creating compounds with potential applications as phase-transfer catalysts and electrolytes (Busi et al., 2006).
Pharmacological Studies
In pharmacology,derivatives of IPBC have been explored for their potential therapeutic applications. For instance, cuminic alcohol, a derivative of 4-isopropylbenzyl alcohol, was studied for its analgesic effects in various animal models of pain. This research provides insights into the potential medicinal uses of IPBC derivatives in treating pain and inflammation (Sheikholeslami et al., 2021).
Agricultural and Food Chemistry
IPBC is also significant in the field of agricultural and food chemistry. For example, a study on Eucalyptus camaldulensis identified compounds including 4-isopropylbenzyl alcohol as effective mosquito repellents. This finding has practical implications for developing natural pest control agents (Watanabe et al., 1993).
Safety And Hazards
特性
IUPAC Name |
1-(chloromethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAKWEQUWJAHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062144 | |
| Record name | 4-Isopropylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzyl chloride | |
CAS RN |
2051-18-5 | |
| Record name | 4-Isopropylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylbenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD5932E3V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




